![molecular formula C58H38 B14121036 1,4-Bis(10-([1,1'biphenyl]-4-yl) anthracen-9-yl) benzene](/img/structure/B14121036.png)
1,4-Bis(10-([1,1'biphenyl]-4-yl) anthracen-9-yl) benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(10-([1,1’biphenyl]-4-yl) anthracen-9-yl) benzene is a complex organic compound that has garnered significant interest in the field of organic electronics, particularly in the development of organic light-emitting devices (OLEDs). This compound is known for its deep-blue photoluminescence and high photoluminescence quantum efficiency, making it a valuable material for various optoelectronic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(10-([1,1’biphenyl]-4-yl) anthracen-9-yl) benzene typically involves a multi-step process. One common method includes the Suzuki coupling reaction, where boronic acid derivatives of anthracene are reacted with halogenated biphenyl compounds in the presence of a palladium catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate in a solvent such as toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(10-([1,1’biphenyl]-4-yl) anthracen-9-yl) benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where the anthracene moiety can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of anthraquinone derivatives, while substitution reactions can introduce various functional groups onto the anthracene core .
Aplicaciones Científicas De Investigación
1,4-Bis(10-([1,1’biphenyl]-4-yl) anthracen-9-yl) benzene has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.
Medicine: Explored for its potential in photodynamic therapy.
Industry: Widely used in the production of OLEDs and other optoelectronic devices
Mecanismo De Acción
The mechanism of action of 1,4-Bis(10-([1,1’biphenyl]-4-yl) anthracen-9-yl) benzene in optoelectronic applications involves the efficient transfer of energy within the molecule. The compound’s unique structure allows for effective π-conjugation, which facilitates the absorption and emission of light. This property is crucial for its use in OLEDs, where it acts as a light-emitting layer .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(10-phenylanthracene-9-yl)benzene: Another anthracene-based compound with similar photophysical properties.
4,4’-Bis(1-phenyl-phenanthro[9,10-d]imidazol-2-yl)biphenyl: A phenanthroimidazole-based material with comparable electronic and optical properties.
Uniqueness
1,4-Bis(10-([1,1’biphenyl]-4-yl) anthracen-9-yl) benzene stands out due to its high photoluminescence quantum efficiency and deep-blue emission, which are critical for high-performance OLEDs. Its unique molecular structure provides better charge balance and stability compared to other similar compounds .
Propiedades
Fórmula molecular |
C58H38 |
|---|---|
Peso molecular |
734.9 g/mol |
Nombre IUPAC |
9-(4-phenylphenyl)-10-[4-[10-(4-phenylphenyl)anthracen-9-yl]phenyl]anthracene |
InChI |
InChI=1S/C58H38/c1-3-15-39(16-4-1)41-27-31-43(32-28-41)55-47-19-7-11-23-51(47)57(52-24-12-8-20-48(52)55)45-35-37-46(38-36-45)58-53-25-13-9-21-49(53)56(50-22-10-14-26-54(50)58)44-33-29-42(30-34-44)40-17-5-2-6-18-40/h1-38H |
Clave InChI |
GKPDJRBXCPHZCP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=C(C=C6)C7=C8C=CC=CC8=C(C9=CC=CC=C97)C1=CC=C(C=C1)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


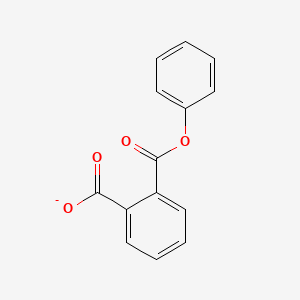
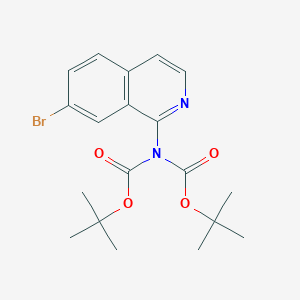
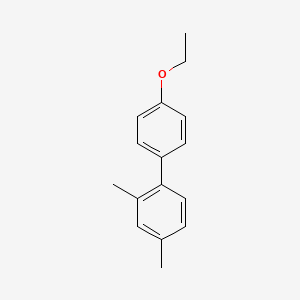
![(E)-1-((4-fluorophenyl)sulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B14120967.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B14120974.png)
![3-(4-chlorophenyl)-1-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14120980.png)


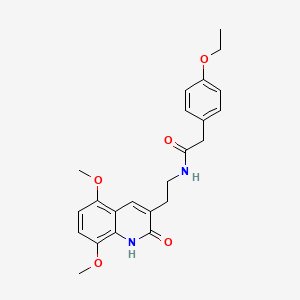
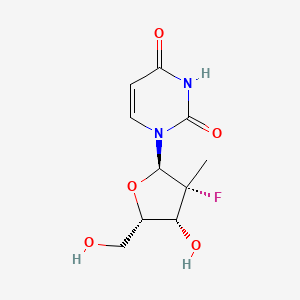
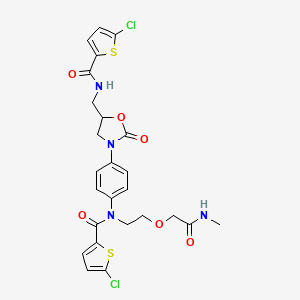
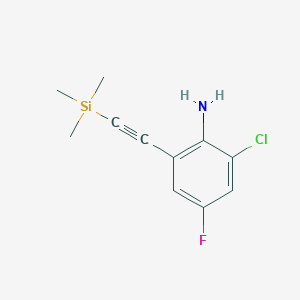

![(2R,3R,4S,5R)-2-(hydroxymethyl)-5-[6-[(2-hydroxyphenyl)methylamino]purin-9-yl]oxolane-3,4-diol](/img/structure/B14121051.png)
